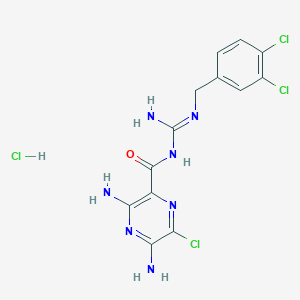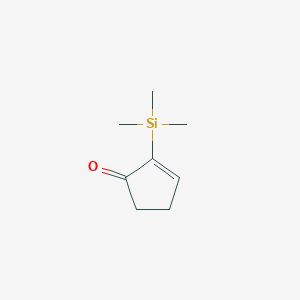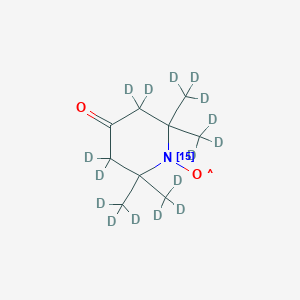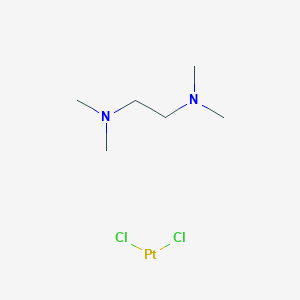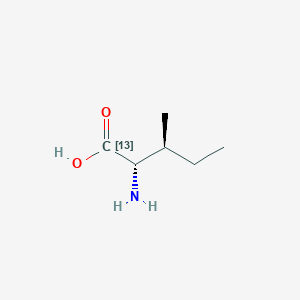
L-Isoleucine-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucine-1-13C is a stable isotope-labeled compound of L-isoleucine, an essential branched-chain amino acid. The “1-13C” label indicates that the carbon at the first position of the isoleucine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine-1-13C typically involves the incorporation of the carbon-13 isotope into the isoleucine molecule. One common method is the use of a metabolic precursor, such as a 13C-labeled α-ketoacid, which is then converted into this compound through enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate the carbon-13 isotope into the amino acid. Chemical synthesis and extraction from natural sources are also employed, although fermentation is the primary method due to its efficiency and scalability .
化学反応の分析
Types of Reactions: L-Isoleucine-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding keto acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and substituted isoleucine compounds .
科学的研究の応用
L-Isoleucine-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of isoleucine in biochemical pathways.
作用機序
The mechanism of action of L-Isoleucine-1-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track its transformation and interactions within the body. The primary molecular targets include enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase .
類似化合物との比較
- L-Leucine-1-13C
- L-Valine-1-13C
- L-Isoleucine-13C6
- L-Isoleucine-13C6,15N
Comparison: L-Isoleucine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other labeled amino acids, it offers more precise tracking of metabolic pathways and interactions .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
132.17 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-methyl(113C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i6+1 |
InChIキー |
AGPKZVBTJJNPAG-XDXFPRKMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([13C](=O)O)N |
正規SMILES |
CCC(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

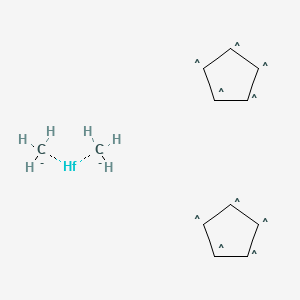

![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)

